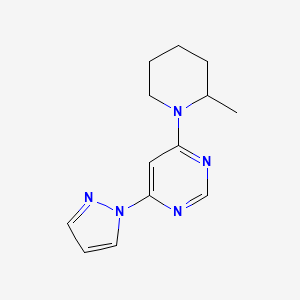
5-(Difluoromethyl)-4-iodo-1,3-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-4-iodo-1,3-dimethyl-1H-pyrazole is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and iodine substituents on the pyrazole ring imparts distinct chemical properties, making it a valuable compound for various synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-4-iodo-1,3-dimethyl-1H-pyrazole typically involves the introduction of the difluoromethyl group and the iodine atom onto the pyrazole ring. One common method involves the difluoromethylation of a suitable pyrazole precursor followed by iodination. The difluoromethylation can be achieved using reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under appropriate conditions . The iodination step can be carried out using iodine or iodine-containing reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the selection of cost-effective and environmentally friendly reagents is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-4-iodo-1,3-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The difluoromethyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form carbon-carbon bonds, which is valuable in the synthesis of complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Cross-Coupling: Palladium or nickel catalysts are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while cross-coupling reactions can produce various biaryl compounds.
Scientific Research Applications
5-(Difluoromethyl)-4-iodo-1,3-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-4-iodo-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the iodine atom can participate in halogen bonding, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(Difluoromethyl)-1H-pyrazole: Lacks the iodine substituent, resulting in different reactivity and applications.
4-Iodo-1,3-dimethyl-1H-pyrazole:
5-(Trifluoromethyl)-4-iodo-1,3-dimethyl-1H-pyrazole: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in reactivity and biological activity.
Uniqueness
The combination of the difluoromethyl and iodine substituents in 5-(Difluoromethyl)-4-iodo-1,3-dimethyl-1H-pyrazole imparts unique chemical properties, making it a versatile compound for various applications. Its ability to participate in diverse chemical reactions and its potential use in multiple fields highlight its significance in scientific research and industrial applications.
Properties
Molecular Formula |
C6H7F2IN2 |
|---|---|
Molecular Weight |
272.03 g/mol |
IUPAC Name |
5-(difluoromethyl)-4-iodo-1,3-dimethylpyrazole |
InChI |
InChI=1S/C6H7F2IN2/c1-3-4(9)5(6(7)8)11(2)10-3/h6H,1-2H3 |
InChI Key |
NDNJGLYNAUKQEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1I)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,5-Difluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B15114794.png)
![4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B15114796.png)


![6-[Benzyl(methyl)amino]pyridine-2-carbonitrile](/img/structure/B15114805.png)
![3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)pyrrolidine-1-carboxamide](/img/structure/B15114814.png)
![N-[(2,6-difluorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B15114819.png)

![2-Tert-butyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B15114836.png)
![N-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15114839.png)
![4-[(2,5-Difluorophenyl)methyl]piperazin-2-one](/img/structure/B15114841.png)

![4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15114853.png)
![2-(2-Chloro-6-fluorophenyl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B15114862.png)
